

A Technical Guide to the History and Discovery of Amphotericin A

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Amphotericin A is a polyene macrolide antibiotic that was co-discovered with its more famous and clinically utilized counterpart, Amphotericin B. While Amphotericin B went on to become a cornerstone in the treatment of systemic fungal infections, Amphotericin A was sidelined due to its comparatively weaker antifungal activity. This technical guide provides an in-depth look at the history of Amphotericin A's discovery, its initial characterization, and the experimental protocols used in the seminal studies that first identified this compound. For clarity and ease of comparison, all quantitative data is summarized in structured tables, and key experimental workflows are visualized using diagrams.

The Discovery of Amphotericins A and B

In 1955, a team of researchers at the Squibb Institute for Medical Research, including W. Gold, H. A. Stout, J. F. Pagano, and R. Donovick, announced the discovery of two new antifungal agents: **Amphotericin A** and Amphotericin B.[1] These compounds were isolated from a previously undescribed species of actinomycete, Streptomyces nodosus. The producing organism was cultured from a soil sample collected in the Orinoco River region of Venezuela. [1] The discovery was the result of a broad screening program for new antibiotics from soil microorganisms.



The initial report highlighted that both compounds exhibited antifungal properties, but that Amphotericin B was the more potent of the two.[1] This early differentiation in activity set the course for the future development of Amphotericin B as a therapeutic agent, leaving **Amphotericin A** primarily as a subject of chemical and academic interest.

Physicochemical Properties

Initial characterization of the crystalline forms of **Amphotericin A** and B was carried out by Vandeputte, Wachtel, and Stiller at the Squibb Institute.[2] **Amphotericin A** was found to be an amphoteric substance, a property that inspired its name.

Property	Amphotericin A	Reference
Molecular Formula	C47H75NO17	[3]
Molecular Weight	926.1 g/mol	
Appearance	Crystalline solid	
Solubility	Soluble in acidic and basic aqueous solutions; sparingly soluble in methanol; insoluble in acetone, ether, and hydrocarbons.	
UV Absorption Maxima (in Methanol)	318, 304, 291, 228 mµ	_

Experimental Protocols Isolation and Purification of Crystalline Amphotericin A

The original protocol for the isolation and purification of **Amphotericin A** from the fermentation broth of Streptomyces nodosus as described by Vandeputte, Wachtel, and Stiller in 1955 involved a multi-step process of extraction and crystallization.

Protocol 1: Isolation and Purification of Amphotericin A

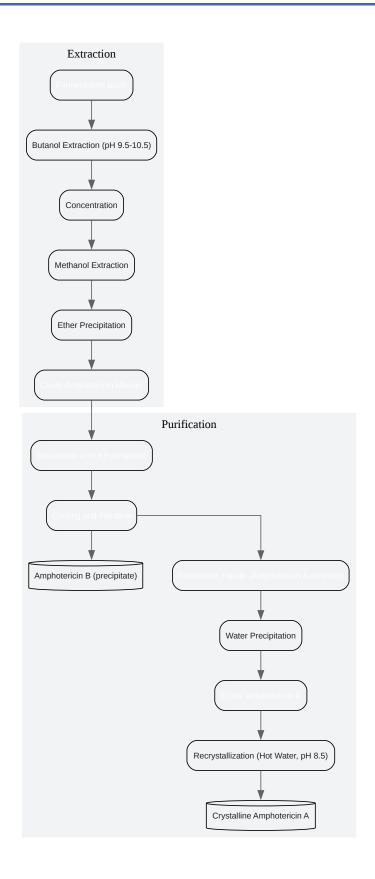
Foundational & Exploratory





- Broth Extraction: The whole fermentation broth was extracted at a pH of 9.5-10.5 with nbutanol.
- Solvent Concentration: The butanol extract was concentrated under vacuum.
- Methanol Extraction: The concentrated butanol extract was then extracted with methanol.
- Precipitation: The active material was precipitated from the methanol solution by the addition of ether.
- Crude Mixture Separation: The crude mixture of Amphotericins A and B was dissolved in a minimal amount of hot formamide.
- Selective Precipitation of Amphotericin B: Upon cooling, Amphotericin B, being less soluble, precipitated out and was removed by filtration.
- Crystallization of Amphotericin A: The formamide filtrate, now enriched with Amphotericin
 A, was treated with a large volume of water to precipitate crude Amphotericin A.
- Recrystallization: The crude Amphotericin A was then recrystallized from hot water at a pH of 8.5 to yield the final crystalline product.





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Fig. 1: Isolation and Purification of Amphotericin A.

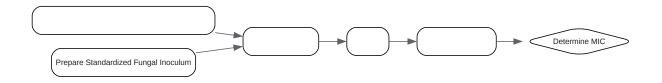


In Vitro Antifungal Activity Assessment

The initial in vitro antifungal activity of **Amphotericin A** was determined using a broth dilution method, as detailed by Gold, Stout, Pagano, and Donovick in their 1955 publication. This method was used to determine the minimum inhibitory concentration (MIC) against a variety of fungal species.

Protocol 2: Broth Dilution Method for MIC Determination

- Medium Preparation: A suitable broth medium for fungal growth was prepared and sterilized.
- Compound Dilution: A stock solution of Amphotericin A was prepared and serially diluted in the broth medium to create a range of concentrations.
- Inoculum Preparation: A standardized suspension of the test fungus was prepared.
- Inoculation: Each dilution of Amphotericin A was inoculated with the fungal suspension. A
 positive control (broth with inoculum, no drug) and a negative control (broth only) were also
 included.
- Incubation: The inoculated tubes or plates were incubated under appropriate conditions for fungal growth.
- MIC Determination: The MIC was determined as the lowest concentration of Amphotericin
 A that completely inhibited visible growth of the fungus.



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Fig. 2: Broth Dilution Method for MIC Determination.

Comparative In Vitro Antifungal Activity



The primary reason for the divergent paths of **Amphotericin A** and B was the superior antifungal potency of the latter. The 1955 study by Gold et al. provided a direct comparison of their activities against several yeast and yeast-like fungi.

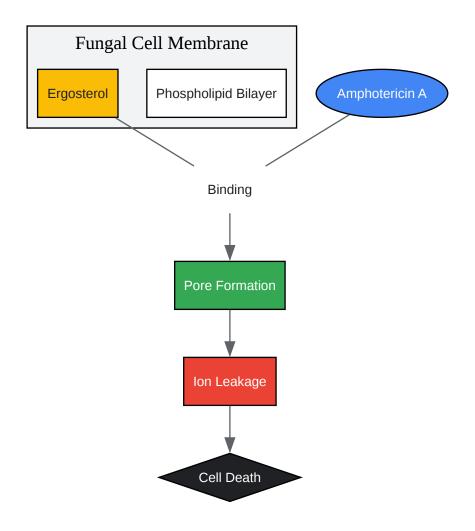
Fungal Species	Amphotericin A (MIC, μg/mL)	Amphotericin B (MIC, μg/mL)	Reference
Candida albicans	1.2	0.3	_
Saccharomyces cerevisiae	0.6	0.15	
Cryptococcus neoformans	2.5	0.6	
Rhodotorula sp.	>100	1.2	_

As the data clearly indicates, Amphotericin B demonstrated significantly lower MIC values, indicating greater potency against the tested fungal strains.

Mechanism of Action

While the specific signaling pathways affected by **Amphotericin A** were not elucidated in the initial studies, it is presumed to share the same general mechanism of action as other polyene macrolides. This involves binding to ergosterol in the fungal cell membrane, leading to the formation of pores or channels. This disruption of the membrane integrity results in the leakage of intracellular ions and ultimately, cell death. The difference in potency between **Amphotericin A** and B is likely attributable to subtle structural differences that affect their affinity for ergosterol and their ability to form stable pores in the fungal membrane.





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Fig. 3: Presumed Mechanism of Action of Amphotericin A.

Conclusion

The discovery of **Amphotericin A**, alongside Amphotericin B, was a significant event in the history of antibiotic research. Although overshadowed by its more potent sibling, the story of **Amphotericin A** provides valuable insights into the process of drug discovery and the importance of comparative efficacy studies. The detailed experimental protocols from the original research demonstrate the foundational techniques of natural product isolation and antimicrobial susceptibility testing that have been refined over the decades. While not a clinical success, **Amphotericin A** remains an important molecule in the broader history of the development of antifungal therapies.



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